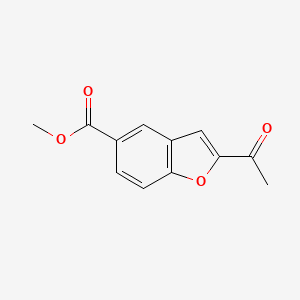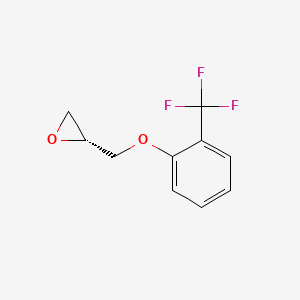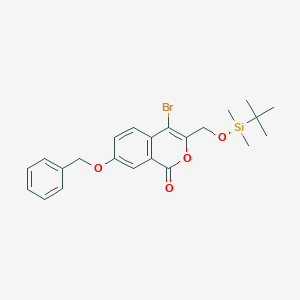
(4-Fluorophenyl)(triethylgermyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(triethylgermyl)methanone is an organogermanium compound characterized by the presence of a fluorophenyl group and a triethylgermyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(triethylgermyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with triethylgermane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+TriethylgermaneBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: (4-Fluorophenyl)(triethylgermyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Fluorophenyl)(triethylgermyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (4-Fluorophenyl)(triethylgermyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylgermyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Fluorophenyl)(triethylsilyl)methanone: Similar structure but with a silicon atom instead of germanium.
(4-Fluorophenyl)(triethylstannyl)methanone: Contains a tin atom instead of germanium.
(4-Fluorophenyl)(triethylplumbyl)methanone: Contains a lead atom instead of germanium.
Uniqueness
(4-Fluorophenyl)(triethylgermyl)methanone is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semiconductor properties and potential biological activities, making this compound particularly interesting for research and industrial applications.
特性
CAS番号 |
88011-33-0 |
|---|---|
分子式 |
C13H19FGeO |
分子量 |
282.92 g/mol |
IUPAC名 |
(4-fluorophenyl)-triethylgermylmethanone |
InChI |
InChI=1S/C13H19FGeO/c1-4-15(5-2,6-3)13(16)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChIキー |
ARVGMQNDBMYLGG-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)

![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)



